molecular formula C13H9NO2 B180168 2-Phenyl-1,3-benzoxazol-6-ol CAS No. 116496-30-1

2-Phenyl-1,3-benzoxazol-6-ol

Cat. No.: B180168
CAS No.: 116496-30-1
M. Wt: 211.22 g/mol
InChI Key: ZLLPKNHSQPLRRJ-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-benzoxazol-6-ol is a heterocyclic aromatic compound that features a benzoxazole core with a phenyl group at the 2-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzoxazol-6-ol typically involves the condensation of 2-aminophenol with benzaldehyde under acidic or basic conditions. One common method includes the use of a catalyst such as FeCl3 in toluene at elevated temperatures to facilitate the reaction . Another approach involves the use of a nanocatalyst or metal catalyst to enhance the yield and efficiency of the synthesis .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable methods that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-benzoxazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the benzoxazole core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products Formed:

Scientific Research Applications

2-Phenyl-1,3-benzoxazol-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the phenyl and hydroxyl groups.

    2-Phenylbenzoxazole: Lacks the hydroxyl group at the 6-position.

    6-Hydroxybenzoxazole: Lacks the phenyl group at the 2-position.

Uniqueness: 2-Phenyl-1,3-benzoxazol-6-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the phenyl group contributes to its stability and ability to participate in π-π interactions .

Properties

IUPAC Name

2-phenyl-1,3-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLPKNHSQPLRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.005 mol of 4-aminoresorcinol hydrochloride were dissolved in 7.5 ml of benzoyl chloride, while heating, and the solution was then boiled under reflux for 7 hours. The excess benzoyl chloride was subsequently distilled off in vacuo, 10 ml of ethanol were added to the residue and the mixture was boiled up briefly and, after cooling, rendered alkaline with 10M NaOH solution. The alkaline solution was introduced into 200 ml of water and brought to pH 3 with concentrated hydrochloric acid, using a pH-meter. The crystal mass which precipitated here was filtered off with suction and recrystallized from 15 ml of toluene. The dried product (250 mg) was uniform according to thin layer chromatography (silica gel plate, ethyl acetate/glacial acetic acid 24:1).
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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